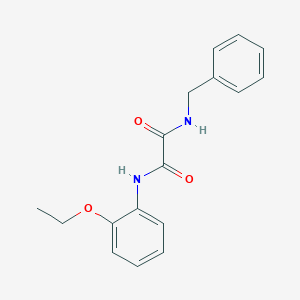

N-benzyl-N'-(2-ethoxyphenyl)oxamide

Description

N-Benzyl-N'-(2-ethoxyphenyl)oxamide is a disubstituted oxamide derivative characterized by a benzyl group on one nitrogen atom and a 2-ethoxyphenyl group on the other. Its molecular formula is C₁₇H₁₈N₂O₃, with a molecular weight of 298.34 g/mol (estimated based on analogs in ). The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring and the benzyl substituent influence its solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

N-benzyl-N'-(2-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-15-11-7-6-10-14(15)19-17(21)16(20)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBXXFLDKZDIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2-ethoxyphenyl)oxamide typically involves the reaction of diethyl oxalate with benzylamine and 2-ethoxyaniline. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N-benzyl-N’-(2-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2-ethoxyphenyl)oxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and ethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-benzyl-N’-(2-ethoxyphenyl)oxamide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.

Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2-ethoxyphenyl)oxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both catalytic and peripheral sites of the enzyme, leading to mixed-type inhibition.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

Structural and Physical Properties

Key structural variations among oxamides include substituent type (e.g., ethoxy, chloro, hydroxy) and their positions on aromatic rings. These differences critically impact physical properties such as melting point, solubility, and partition coefficients (LogP).

Table 1: Structural and Physical Comparison

*Estimated based on analogs.

Key Observations :

- Substituent Polarity : The 2-ethoxy group in the target compound balances hydrophobicity (LogP ~3.2) and solubility, whereas hydroxyl groups (e.g., in ) increase polarity and H-bonding capacity.

- Chloro vs. Ethoxy : The 3-chloro substituent in increases molecular weight slightly but enhances hydrophobicity (XLogP3 2.9 vs. ~3.2 for ethoxy).

Key Observations :

- Ethoxy Group : The ethoxy substituent may confer metabolic stability due to reduced oxidative susceptibility compared to hydroxyl or methyl groups .

- Chloro Substituents : Enhance bioactivity in some contexts (e.g., enzyme inhibition) but may increase toxicity risks .

- Benzyl vs. Alkyl : Benzyl groups (aromatic) may improve binding to aromatic-rich enzyme pockets, whereas alkyl chains (e.g., ethyl) favor hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.